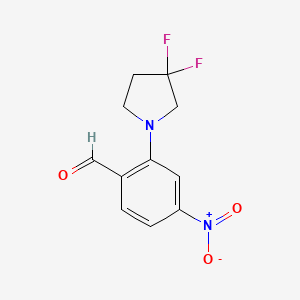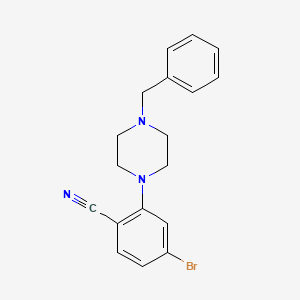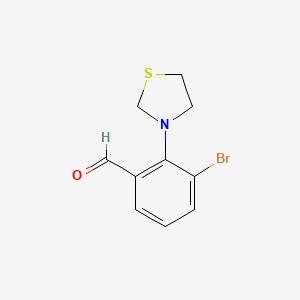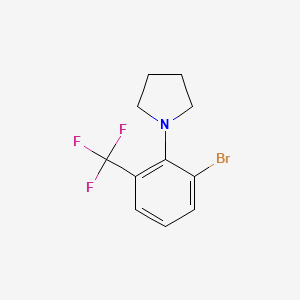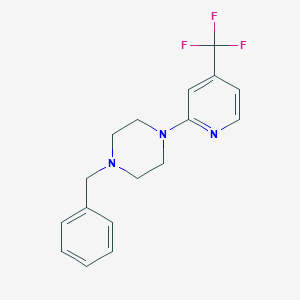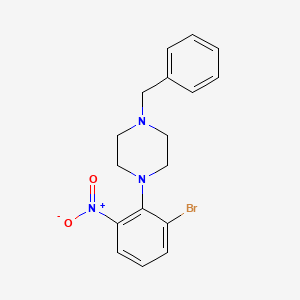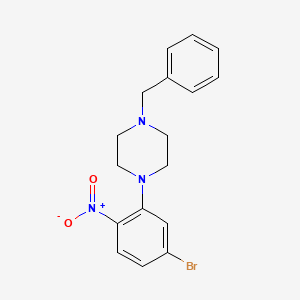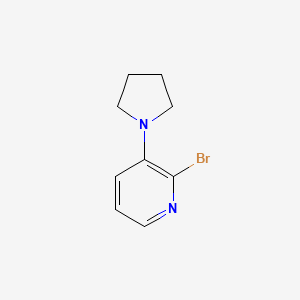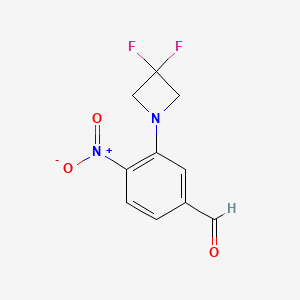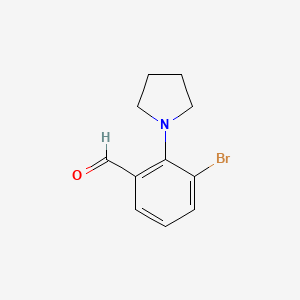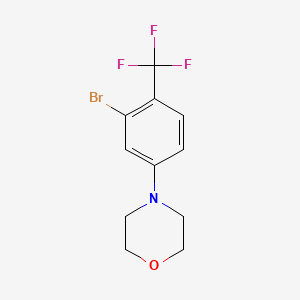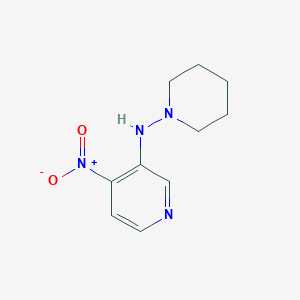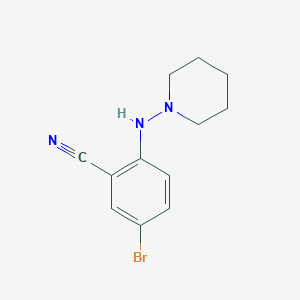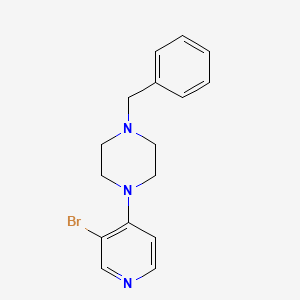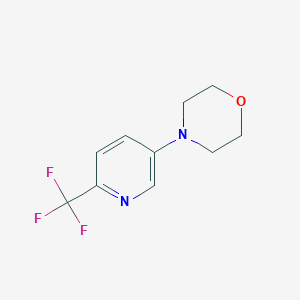
4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine
Vue d'ensemble
Description
4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine is an organic compound with the following properties:
- Empirical Formula : C<sub>10</sub>H<sub>11</sub>F<sub>3</sub>N<sub>2</sub>O
- Molecular Weight : 232.20 g/mol
- Chemical Structure : It consists of a morpholine ring attached to a pyridine ring, with a trifluoromethyl group at the 6-position of the pyridine ring.
Synthesis Analysis
The synthesis of this compound involves the reaction of a suitable pyridine derivative (bearing a trifluoromethyl group) with morpholine. Detailed synthetic routes and conditions would require further investigation from relevant literature.
Molecular Structure Analysis
The molecular structure of 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine comprises a heterocyclic ring system. The trifluoromethyl group enhances its lipophilicity and influences its pharmacological properties.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including:
- Substitution Reactions : The morpholine nitrogen can undergo nucleophilic substitution reactions.
- Metal Complexation : The pyridine nitrogen can coordinate with metal ions.
- Functional Group Transformations : The trifluoromethyl group may react with other functional groups.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in various solvents.
- Melting Point and Boiling Point : These parameters provide insights into its stability and handling conditions.
- Spectral Data : Analyze its IR, NMR, and mass spectra for structural confirmation.
Safety And Hazards
- Toxicity : The compound is classified as Acute Toxicity Category 3 (Oral) , indicating moderate toxicity if ingested.
- Storage : Store it as a non-combustible substance.
- Handling Precautions : Avoid skin and eye contact. Handle with care.
Orientations Futures
Further research is needed to explore:
- Biological Activity : Investigate its potential as a drug candidate.
- Structure-Activity Relationship (SAR) : Understand how structural modifications affect its properties.
- Synthetic Strategies : Develop efficient synthetic routes.
Please note that this analysis is based on available information, and further studies are essential for a comprehensive understanding of 4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine 12345.
Propriétés
IUPAC Name |
4-[6-(trifluoromethyl)pyridin-3-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)9-2-1-8(7-14-9)15-3-5-16-6-4-15/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGTXAJMYMODMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(Trifluoromethyl)pyridin-3-yl)morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



